molecular formula C14H26N2O3 B11850889 Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B11850889
M. Wt: 270.37 g/mol
InChI Key: WLIBCGKRWZEEDX-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate: is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves a multi-step process. One common method includes the use of the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the spirocyclic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is believed to interact with biological targets in a unique manner, making it a candidate for drug discovery.

Medicine

In medicine, this compound has shown promise as an inhibitor of certain enzymes and receptors. It is being investigated for its potential use in treating diseases such as tuberculosis .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
  • Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Uniqueness

Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to the presence of the amino group at the 4-position of the spirocyclic ring. This functional group imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it a valuable compound in drug development.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(15)9-18-10-14/h11H,4-10,15H2,1-3H3

InChI Key

WLIBCGKRWZEEDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(COC2)N

Origin of Product

United States

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